MMP-9/MMP-13 Inhibitor I

概要

説明

MMP-9/MMP-13 Inhibitor I is a small molecule inhibitor that targets matrix metalloproteinase-9 and matrix metalloproteinase-13. These enzymes are part of the matrix metalloproteinase family, which are zinc-dependent proteolytic enzymes involved in the degradation of the extracellular matrix. The inhibition of matrix metalloproteinase-9 and matrix metalloproteinase-13 is of significant interest due to their roles in various pathological conditions, including cancer, arthritis, and cardiovascular diseases .

準備方法

The synthesis of MMP-9/MMP-13 Inhibitor I involves several steps, including the formation of a piperazine-based core structure. The synthetic route typically includes the following steps:

Formation of the Piperazine Core: The piperazine core is synthesized through a series of condensation reactions involving appropriate amines and dihaloalkanes.

Functionalization: The piperazine core is then functionalized with various substituents to enhance its inhibitory activity against matrix metalloproteinase-9 and matrix metalloproteinase-13.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods for this compound involve scaling up the synthetic route while ensuring the consistency and purity of the final product. This often requires optimization of reaction conditions and the use of industrial-scale equipment.

化学反応の分析

MMP-9/MMP-13 Inhibitor I undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the inhibitor.

Substitution: The inhibitor can undergo substitution reactions where specific substituents are replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like sodium hypochlorite, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

MMP-9/MMP-13 Inhibitor I has a wide range of scientific research applications, including:

Cancer Research: The inhibitor is used to study the role of matrix metalloproteinase-9 and matrix metalloproteinase-13 in tumor progression and metastasis. .

Arthritis Research: The inhibitor is used to investigate the involvement of matrix metalloproteinase-13 in cartilage degradation and the development of osteoarthritis.

Cardiovascular Research: The inhibitor is employed in studies focusing on the role of matrix metalloproteinase-9 in cardiovascular diseases, including atherosclerosis and myocardial infarction.

作用機序

MMP-9/MMP-13 Inhibitor I exerts its effects by binding to the active sites of matrix metalloproteinase-9 and matrix metalloproteinase-13, thereby preventing these enzymes from degrading the extracellular matrix. The inhibitor interacts with the zinc ion in the active site, blocking the catalytic activity of the enzymes. This inhibition helps in reducing the pathological processes associated with the overactivity of these enzymes, such as tumor invasion, cartilage degradation, and tissue remodeling .

類似化合物との比較

MMP-9/MMP-13 Inhibitor I is unique due to its high selectivity and potency against matrix metalloproteinase-9 and matrix metalloproteinase-13. Similar compounds include:

Matrix Metalloproteinase-2 Inhibitors: These inhibitors target matrix metalloproteinase-2, another member of the matrix metalloproteinase family involved in extracellular matrix degradation.

Matrix Metalloproteinase-7 Inhibitors: These inhibitors target matrix metalloproteinase-7, which is involved in the degradation of various extracellular matrix components.

Matrix Metalloproteinase-1 Inhibitors: These inhibitors target matrix metalloproteinase-1, which plays a role in collagen degradation.

This compound stands out due to its dual inhibitory activity against both matrix metalloproteinase-9 and matrix metalloproteinase-13, making it a valuable tool in research focused on these specific enzymes.

生物活性

Matrix metalloproteinases (MMPs) are a family of enzymes that play crucial roles in the degradation of extracellular matrix components, which is vital in various physiological and pathological processes. Among these, MMP-9 and MMP-13 are particularly significant due to their involvement in tissue remodeling, inflammation, and disease progression. The compound MMP-9/MMP-13 Inhibitor I (CAS: 204140-01-2) has emerged as a potent tool for studying the biological activity of these MMPs.

This compound is characterized by its high potency, with IC50 values of 0.9 nM for both MMP-9 and MMP-13, indicating its effectiveness in inhibiting these enzymes at very low concentrations. In contrast, it exhibits less potency against other MMPs such as MMP-1, MMP-3, and MMP-7, with IC50 values ranging from 23 nM to 920 nM . This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy.

Table 1: IC50 Values of this compound

| Enzyme | IC50 (nM) |

|---|---|

| MMP-9 | 0.9 |

| MMP-13 | 0.9 |

| MMP-1 | 43 |

| MMP-3 | 23 |

| MMP-7 | 920 |

The inhibitor functions by binding to the active site of the metalloproteinases, preventing substrate access and subsequent enzymatic activity. This mechanism has been validated through various biochemical assays demonstrating significant reductions in the enzymatic activity of both MMPs when treated with the inhibitor .

Tumor Cell Invasion

Research indicates that MMP-9 and MMP-13 play pivotal roles in tumor cell invasion. The use of this compound has elucidated their contributions to cancer metastasis. For instance, studies have shown that inhibiting these enzymes can significantly reduce the invasive capabilities of tumor cells in vitro .

Chronic Periodontitis

A study exploring the role of MMPs in chronic periodontitis demonstrated that both MMP-9 and MMP-13 are involved in tissue degradation. The application of selective inhibitors resulted in decreased activation rates of proMMP-9 and reduced tissue destruction in gingival explants . This highlights the potential therapeutic applications of the inhibitor in managing periodontal diseases.

Case Study: Chronic Periodontitis

In a clinical study involving gingival crevicular fluid samples from patients with chronic periodontitis, elevated levels of active MMP-13 were associated with increased degradation markers (ICTP levels). Treatment with an MMP-13 inhibitor effectively reduced both enzyme activity and tissue degradation markers, supporting its utility as a therapeutic agent .

Therapeutic Applications

The therapeutic potential of this compound extends beyond oncology and periodontology. Its application has been explored in various models:

- Rheumatoid Arthritis (RA) : In animal models, oral administration of the inhibitor led to significant reductions in cartilage erosion and clinical symptoms associated with RA. Notably, a dose-dependent effect was observed, with higher doses resulting in greater protection against joint destruction .

- Autoimmune Disorders : The inhibitor has shown promise in experimental models for autoimmune diseases like multiple sclerosis by reducing disease severity through inhibition of inflammatory processes mediated by MMPs .

特性

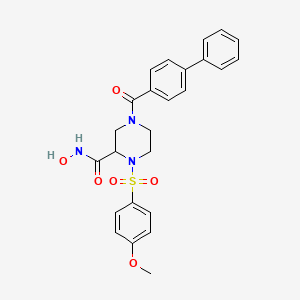

IUPAC Name |

N-hydroxy-1-(4-methoxyphenyl)sulfonyl-4-(4-phenylbenzoyl)piperazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O6S/c1-34-21-11-13-22(14-12-21)35(32,33)28-16-15-27(17-23(28)24(29)26-31)25(30)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-14,23,31H,15-17H2,1H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZZWRQJKQVMKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2C(=O)NO)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。